molecular formula C19H16F3N7O B15104635 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide

Cat. No.: B15104635
M. Wt: 415.4 g/mol
InChI Key: LJOAZJNTBWCPLQ-UHFFFAOYSA-N
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Description

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide is a complex organic compound that features a unique combination of pyrazole, triazole, and pyridazine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide typically involves multiple steps One common approach starts with the preparation of the pyrazole ring, followed by the formation of the triazole and pyridazine ringsThe reactions are usually carried out under anhydrous conditions using solvents like benzene or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of signal transduction or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not commonly observed in similar compounds .

Properties

Molecular Formula

C19H16F3N7O

Molecular Weight

415.4 g/mol

IUPAC Name

3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide

InChI

InChI=1S/C19H16F3N7O/c1-10-7-11(2)28(26-10)17-4-3-15-24-25-16(29(15)27-17)5-6-18(30)23-12-8-13(20)19(22)14(21)9-12/h3-4,7-9H,5-6H2,1-2H3,(H,23,30)

InChI Key

LJOAZJNTBWCPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4=CC(=C(C(=C4)F)F)F)C=C2)C

Origin of Product

United States

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